

Technical Guide: **tert-Butyl 3-ethylpiperazine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3-Ethylpiperazine-1-carboxylate*

Cat. No.: *B153255*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-ethylpiperazine-1-carboxylate**, a chiral heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical properties, stereoisomers, and outlines a general synthetic approach based on established methodologies for similar compounds.

Chemical Identification and Properties

tert-Butyl 3-ethylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an ethyl group at the 3-position of the piperazine ring. The presence of a chiral center at the C-3 position gives rise to two enantiomers: (R)- and (S)-**tert-butyl 3-ethylpiperazine-1-carboxylate**.

Property	Data	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.31 g/mol	[1]
CAS Number (R)-enantiomer	438050-08-9	[1]
CAS Number (S)-enantiomer	928025-56-3	[2]
Appearance	Varies; typically a solid or oil	-
Solubility	Soluble in common organic solvents	-

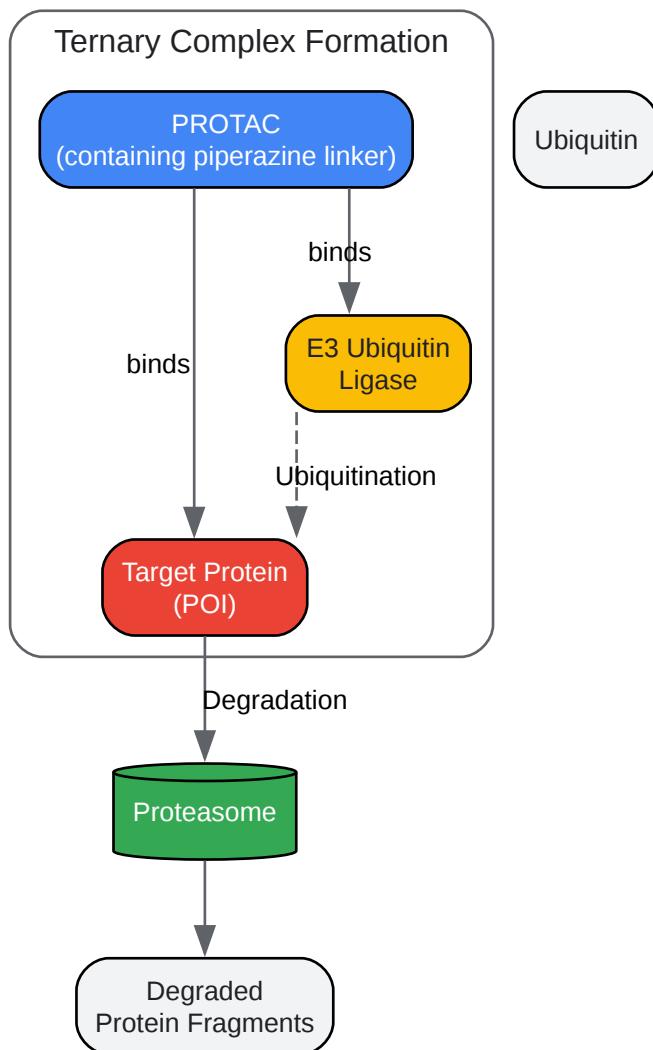
Role in Drug Discovery and Medicinal Chemistry

Chiral piperazine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as versatile connectors or pharmacophores. The ethyl substituent at the 3-position of **tert-butyl 3-ethylpiperazine-1-carboxylate** provides a key structural element for modulating the potency, selectivity, and physicochemical properties of drug candidates.

The Boc-protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring, making this compound a valuable intermediate in the synthesis of complex molecules. It is particularly utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), where the piperazine moiety can serve as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This application facilitates the targeted degradation of proteins implicated in various diseases.[3][4]

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 3-ethylpiperazine-1-carboxylate** is not readily available in the public domain, a general synthetic strategy can be inferred from the synthesis of analogous 3-substituted piperazine derivatives. A common approach involves the construction of the chiral piperazine ring from a suitable chiral precursor.


One potential synthetic route could start from a chiral amino alcohol, which can be derived from the corresponding amino acid. The synthesis would likely involve the following key transformations:

- Protection of the amino group: The primary amine of the starting amino alcohol is protected, for example, with a benzyloxycarbonyl (Cbz) group.
- Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.
- Nucleophilic substitution: The activated hydroxyl group is displaced by a protected amino group to form the piperazine ring precursor.
- Cyclization: Intramolecular cyclization under appropriate conditions yields the piperazine ring.
- Boc protection: The secondary amine of the piperazine ring is protected with a di-tert-butyl dicarbonate (Boc₂O).
- Deprotection: Removal of the initial protecting group (e.g., Cbz) affords the final product.

The following diagram illustrates a generalized workflow for the synthesis of chiral 3-substituted piperazines.

General Mechanism of PROTAC-Induced Protein Degradation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl 3-ethylpiperazine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153255#tert-butyl-3-ethylpiperazine-1-carboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com